molecular formula C25H27N3O3 B2647362 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-27-4

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Número de catálogo: B2647362
Número CAS: 637747-27-4
Peso molecular: 417.509
Clave InChI: KINIMPMVNCSFNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that integrates several functional groups, including benzimidazole, chromenone, and piperidine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Propiedades

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-6-4-5-7-21(20)27-25)14-31-24(17)18(22(16)29)13-28-10-8-15(2)9-11-28/h4-7,12,14-15,29H,3,8-11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINIMPMVNCSFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone moiety can undergo oxidation to form a ketone.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a chromenone ketone.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Recent studies have indicated that derivatives of chromone compounds, including this specific structure, can act as selective inhibitors of bromodomain-containing protein 4 (BRD4). This protein is a promising target for anti-inflammatory therapies due to its role in regulating inflammatory gene expression. In vitro studies have demonstrated that compounds similar to 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one can significantly inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell models .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Chromone derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that chromone-based compounds can effectively target cancer pathways by modulating signaling cascades involved in cell survival and proliferation .

Antimicrobial Properties

Research has also pointed to the antimicrobial potential of chromone derivatives. The unique structure of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one may enhance its efficacy against bacterial and fungal strains, making it a candidate for further investigation in antimicrobial therapy .

Case Studies

Several studies have documented the efficacy of related chromone derivatives:

  • BRD4 Inhibition : A study reported the synthesis and evaluation of chromone derivatives showing significant inhibition of BRD4 with IC50 values ranging from 67 to 84 nM, demonstrating their potential as anti-inflammatory agents .
  • Anticancer Activity : Another case study highlighted the use of chromone derivatives in inhibiting growth in various cancer cell lines, suggesting a need for further exploration into their mechanisms and therapeutic applications .

Mecanismo De Acción

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The chromenone moiety can interact with cellular receptors, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

    2-(1H-benzimidazol-2-yl)-4H-chromen-4-one: Lacks the piperidine and ethyl groups, making it less versatile in terms of chemical reactivity.

    6-ethyl-7-hydroxy-4H-chromen-4-one: Lacks the benzimidazole and piperidine moieties, reducing its potential biological activity.

    8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one: Lacks the benzimidazole and hydroxyl groups, affecting its pharmacological properties.

Uniqueness

The unique combination of benzimidazole, chromenone, and piperidine moieties in 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one provides it with a broad spectrum of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one, also known as a benzimidazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure combines features of benzimidazole and chromenone, suggesting a diverse range of pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight417.51 g/mol
Molecular FormulaC25H27N3O3
LogP4.6927
LogD3.6012
Polar Surface Area59.047 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Benzimidazole derivatives, including this compound, are known to bind to tubulin proteins, disrupting microtubule assembly and leading to cell cycle arrest, particularly at the G2/M phase. This mechanism is crucial for its anticancer activity, as it can induce apoptosis in cancer cells by preventing proper chromosome segregation during cell division .

Anticancer Activity

Research has shown that compounds similar to 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one exhibit significant anticancer properties. For example, studies indicate that these derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Additionally, benzimidazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of hydroxyl and piperidine groups in the structure may enhance the compound's ability to penetrate bacterial membranes, thereby exerting its antimicrobial effects .

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective properties. The benzimidazole moiety is associated with neuroprotection through inhibition of neuroinflammation and oxidative stress pathways .

Case Studies and Research Findings

A detailed investigation into the biological activity of this compound was conducted by researchers who synthesized various derivatives and evaluated their effects on cancer cell lines:

  • Study on Breast Cancer Cells : A study demonstrated that a related benzimidazole derivative caused significant apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Testing : Another research project assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating bacterial infections .
  • Neuroprotective Study : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its role in protecting against neurodegenerative diseases .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound can be synthesized via the Mannich reaction , which involves the condensation of formaldehyde, dimethylamine, and a flavonoid precursor (e.g., daidzein derivatives). Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios. For example, formaldehyde (37%) and dimethylamine (40% aqueous solution) are added to ethanol with the precursor under reflux conditions . Table 1: Typical Reaction Conditions

PrecursorSolventTemperatureTimeYield
DaidzeinEthanolReflux6–8 h~65%

Q. How can the purity and identity of the compound be validated?

Analytical methods include:

  • HPLC : Reverse-phase chromatography with a C18 column, using a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile .
  • FTIR : Confirmation of functional groups (e.g., hydroxyl, benzimidazole C=N stretch) .
  • NMR : Structural validation via 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and methylene groups .

Q. What preliminary assays are used to screen for bioactivity?

Initial screens often involve:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
  • Cytotoxicity studies (MTT assay) in cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural elucidation be resolved?

Use SHELX programs (e.g., SHELXL for refinement) to cross-validate data. For example:

  • Compare multiple datasets to identify outliers.
  • Apply Hooft y parameters to assess data quality.
  • Use triangulation with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities in hydrogen bonding or stereochemistry .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • pH adjustment : Use buffered solutions (e.g., ammonium acetate, pH 6.5) to enhance ionization .
  • Co-solvents : Ethanol or PEG-400 in ratios ≤10% to avoid toxicity.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation .

Q. How can mechanistic studies differentiate between direct enzyme inhibition and off-target effects?

  • Kinetic assays : Measure KiK_i values under varying substrate concentrations.
  • CRISPR knockouts : Validate target specificity using cell lines lacking the putative enzyme.
  • Thermal shift assays : Monitor protein stability to confirm binding .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., PI3Kγ, PDB ID: 6JHH).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Free energy calculations : MM-PBSA/GBSA to estimate ΔG binding .

Methodological Considerations

Q. How should researchers address variability in biological assay results?

  • Replicate design : Use triplicate measurements with independent preparations.
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases).
  • Blinded analysis : Minimize bias by coding samples .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology.
  • Byproduct analysis : Use LC-MS to track impurities (e.g., dimethylamine adducts) .

Q. How can researchers ensure reproducibility in spectroscopic characterization?

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS).
  • Cross-lab validation : Share raw data (e.g., Bruker .topspin files) for independent verification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.